4-Difluoromethyl-piperidine-2,6-dione
Overview
Description
4-Difluoromethyl-piperidine-2,6-dione is a chemical compound with the CAS Number: 1706458-55-0 . It has a molecular weight of 163.12 and is typically stored at room temperature . It appears as a powder .
Synthesis Analysis
The synthesis of piperidine-2,6-diones, including this compound, has been reported in the literature . The method involves the use of abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .Molecular Structure Analysis
The IUPAC name for this compound is 4-(difluoromethyl)piperidine-2,6-dione . The InChI code is 1S/C6H7F2NO2/c7-6(8)3-1-4(10)9-5(11)2-3/h3,6H,1-2H2,(H,9,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, piperidine-2,6-diones are known to be valuable and versatile synthetic intermediates in organic synthesis .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 163.12 .Mechanism of Action
Piperidine-2,6-diones, including 4-Difluoromethyl-piperidine-2,6-dione, are frequently found in numerous drugs . They are especially important in the design of PROTAC drugs, where they form the core backbone of the CRBN ligand . They are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
Future Directions
Piperidine-2,6-diones, including 4-Difluoromethyl-piperidine-2,6-dione, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are especially important in the design of PROTAC drugs . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . The future directions in this field could involve the development of more efficient synthesis methods and the exploration of new applications in drug design .
Properties
IUPAC Name |
4-(difluoromethyl)piperidine-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2NO2/c7-6(8)3-1-4(10)9-5(11)2-3/h3,6H,1-2H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYKLCCRCJWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274207 | |
Record name | 2,6-Piperidinedione, 4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706458-55-0 | |
Record name | 2,6-Piperidinedione, 4-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706458-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Piperidinedione, 4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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